1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE
Overview
Description
5-[4-(2-Furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is a complex heterocyclic compound that incorporates a piperazine ring, a furoyl group, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-furoyl)piperazine with appropriate triazoloquinazoline precursors under controlled conditions. The reaction is often carried out in solvents like ethanol or chloroform, with the progress monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group may yield furan derivatives, while substitution reactions on the piperazine ring can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-[4-(2-Furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furoyl)piperazine: Shares the furoyl-piperazine moiety but lacks the triazoloquinazoline core.
2-[4-(2-Furoyl)piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline: Similar structure with additional functional groups.
6,7-Dimethoxy-2-[4-(2-furoyl)-piperazin-1-yl]quinazoline-4-one: Contains a similar quinazoline core with different substituents .
Uniqueness
5-[4-(2-Furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-13-21-22-17-14-5-2-3-6-15(14)20-19(25(13)17)24-10-8-23(9-11-24)18(26)16-7-4-12-27-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTDGEIZLJPMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=NC3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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